

Fmoc-4-Amb-OH: A Technical Guide for Researchers

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Compound of Interest		
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Fmoc-4-(aminomethyl)benzoic acid (**Fmoc-4-Amb-OH**) is a pivotal building block in the field of peptide chemistry and drug discovery. Its rigid structure and defined geometry make it a valuable component for constructing complex peptide architectures and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Fmoc-4-Amb-OH is a derivative of 4-(aminomethyl)benzoic acid where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS).[1] The key properties are summarized in the table below.



Property	Value	References
Chemical Name	4-(((9H-fluoren-9- yl)methoxy)carbonylamino)met hyl)benzoic acid	
Synonyms	Fmoc-4-(aminomethyl)benzoic acid, 4-(Fmoc- aminomethyl)benzoic acid	[1]
CAS Number	164470-64-8	
Molecular Formula	C23H19NO4	
Molecular Weight	373.40 g/mol	
Appearance	White to off-white powder	
Melting Point	224-228 °C	
Solubility	Soluble in organic solvents like DMF and DCM	

Applications in Research and Drug Development

The primary application of **Fmoc-4-Amb-OH** is in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1]

Its utility extends to several key research areas:

- Peptide Synthesis: It serves as a non-natural amino acid analogue, introducing a rigid benzoic acid moiety into the peptide backbone. This can be crucial for creating specific secondary structures or for use as a linker.[1]
- Drug Development: The incorporation of Fmoc-4-Amb-OH can enhance the pharmacokinetic properties of peptide-based drug candidates, such as improving their stability and bioavailability.[1]



 Bioconjugation: The carboxylic acid group can be used for conjugation to other molecules, such as fluorescent dyes or drug payloads, to create targeted therapeutic or diagnostic agents.

A notable example of its application is in the synthesis of GPR54-agonistic pentapeptide derivatives, where it serves as a key component of the bioactive peptide.[2]

Experimental Protocols

The following section details a generalized protocol for the incorporation of **Fmoc-4-Amb-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

- Fmoc-4-Amb-OH
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIC (N,N'-Diisopropylcarbodiimide)
 - HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))



· Diethyl ether (cold)

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling **Fmoc-4-Amb-OH** to a resin-bound peptide with a free amino group.

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate the mixture for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-4-Amb-OH (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
 - Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the carboxylic acid group.
 - Allow the activation to proceed for a few minutes.
 - Add the activated Fmoc-4-Amb-OH solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
- Washing:



- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Purification

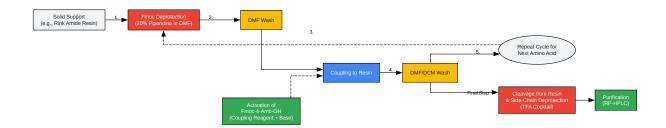
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

- Final Fmoc Deprotection: Perform a final Fmoc deprotection as described above.
- Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
- Cleavage:
 - Add the cleavage cocktail to the dried resin.
 - Gently agitate the mixture for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- · Peptide Precipitation:
 - Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
- Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



Visualizing the Workflow

The following diagram illustrates the key stages of incorporating **Fmoc-4-Amb-OH** in a solid-phase peptide synthesis workflow.



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Caption: Workflow for **Fmoc-4-Amb-OH** incorporation in SPPS.

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